4-(Hydroxymethyl)-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUZCWFCJRJSU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Hydroxymethyl D Phenylalanine
Stereoselective and Enantioselective Synthesis
The creation of the specific stereochemistry in 4-(Hydroxymethyl)-D-phenylalanine relies on methods that can control the three-dimensional arrangement of atoms during a chemical reaction. Stereoselective and enantioselective synthesis techniques are paramount for producing the desired D-enantiomer in high purity, avoiding the formation of the L-isomer.
Chiral Pool Approaches and Precursor Utilization
Chiral pool synthesis utilizes naturally occurring enantiomerically pure compounds as starting materials. This approach leverages the pre-existing stereocenters of molecules like amino acids, carbohydrates, or terpenes to build more complex chiral molecules. For the synthesis of D-phenylalanine derivatives, precursors such as D-phenylalaninol can be used. This strategy is advantageous as the initial chirality is sourced from abundant and often inexpensive natural products, providing a reliable foundation for the synthesis of the target molecule.
Asymmetric Organocatalysis and Metal-Catalyzed Methods
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is broadly divided into metal-catalyzed and organocatalyzed methods.
Asymmetric Organocatalysis has emerged as a powerful tool, offering advantages such as operational simplicity, low toxicity, and catalyst availability. Small organic molecules, often derived from natural amino acids like proline, are used to catalyze stereoselective reactions. For the synthesis of chiral α-amino acids, organocatalytic methods such as asymmetric alkylation of glycine Schiff bases using phase-transfer catalysts derived from Cinchona alkaloids have proven effective, yielding products with excellent enantioselectivity.
Metal-Catalyzed Methods employ transition metal complexes with chiral ligands to control the stereochemical outcome of a reaction. A common approach for synthesizing D-phenylalanine is the asymmetric hydrogenation of an acetamidocinnamic acid derivative. This reaction is conducted in the presence of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to produce the desired D-amino acid precursor with high enantiomeric excess.
Chelate-Claisen Rearrangements for β-Substitution Patterns
The Chelate-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that allows for the highly diastereoselective synthesis of γ,δ-unsaturated amino acids. This methodology is particularly relevant for creating β-substituted phenylalanine derivatives. researchgate.net The reaction involves the rearrangement of a chelated ester enolate derived from an N-protected amino acid allylic ester. researchgate.net By forming a rigid chelate with a metal ion (like Zn2+ or Mg2+), the conformation of the transition state is constrained, leading to a high degree of chirality transfer and predictable stereochemical outcome. researchgate.netresearchgate.net This technique provides a straightforward pathway to a variety of modified β-phenylalanine derivatives, which can be further transformed to access complex amino acid structures. researchgate.net
Chemoenzymatic and Biocatalytic Production of D-Phenylalanine Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can provide access to enantiomerically pure D-amino acids under mild reaction conditions, often with high yields and excellent selectivity. acs.orgresearchgate.netnih.gov
Engineering of D-Amino Acid-Producing Enzymes
The natural toolkit of enzymes often requires modification to efficiently produce non-natural amino acids like this compound. Protein engineering and directed evolution have become indispensable tools for tailoring enzymes for specific synthetic applications. acs.orgresearchgate.netnih.gov Key enzymes targeted for engineering include:
D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the stereoselective reductive amination of α-keto acids to the corresponding D-amino acids. Engineering efforts have focused on broadening their substrate scope to accept bulky precursors and enhancing their catalytic efficiency. nih.gov
D-Amino Acid Transaminases (DAATs): DAATs synthesize D-amino acids by transferring an amino group from a donor molecule (like D-alanine) to an α-keto acid. While their natural activity towards bulky substrates like phenylpyruvate derivatives can be low, protein engineering has successfully generated mutants with significantly increased activity for the production of various D-phenylalanine derivatives. polimi.it
Phenylalanine Ammonia Lyases (PALs): Naturally, PALs catalyze the elimination of ammonia from L-phenylalanine. However, in the presence of high ammonia concentrations, the reverse reaction—the amination of cinnamic acids—can occur. frontiersin.org While this reaction typically favors the L-enantiomer, screening and engineering have identified PAL variants with increased activity for the formation of D-phenylalanines. nih.gov
Table 1: Examples of Engineered Enzymes for D-Phenylalanine Derivative Synthesis
| Enzyme Type | Original Source | Engineering Goal | Result |
|---|---|---|---|
| D-Amino Acid Aminotransferase (DAAT) | Bacillus sp. YM-1 | Increase activity towards D-phenylalanine | Generation of a mutant with native-like activity for D-phenylalanine derivatives. polimi.it |
| meso-Diaminopimelate Dehydrogenase (DAPDH) | Proteus vulgaris | Increase activity towards phenylpyruvic acid | An 85-fold increase in catalytic activity was achieved through mutation. researchgate.net |
| Phenylalanine Ammonia Lyase (PAL) | Various | Enhance selectivity for D-phenylalanine formation | Identification of variants (e.g., H359Y) that increase the enantiomeric excess and conversion to the D-product. nih.gov |
Optimization of Chemoenzymatic Cascade Reactions for High Yields
To overcome limitations such as unfavorable equilibria or low enantioselectivity, enzymes are often combined in chemoenzymatic cascade reactions. These one-pot, multi-step processes can significantly improve yields and optical purity. nih.govnih.gov
A prominent strategy for producing D-phenylalanine derivatives is the coupling of a PAL-catalyzed amination with a deracemization process. nih.govresearchgate.net In this system, the PAL enzyme produces a racemic or L-enriched mixture of the amino acid. A second, highly selective enzyme is then used to eliminate the unwanted L-enantiomer. For instance, an L-amino acid deaminase (LAAD) can be used to selectively oxidize the L-amino acid back to the starting α-keto acid, which can then re-enter the amination cycle. polimi.itnih.gov This dynamic kinetic resolution drives the reaction towards the desired D-amino acid, allowing for theoretical yields approaching 100% with excellent enantiomeric excess (>99%). polimi.itnih.gov
Another powerful cascade is a stereoinversion pathway. A tri-enzymatic cascade has been designed where an L-amino acid deaminase first converts L-phenylalanine to phenylpyruvic acid. researchgate.net Subsequently, an engineered D-selective dehydrogenase reductively aminates the keto acid to D-phenylalanine. researchgate.net The inclusion of a third enzyme, such as formate dehydrogenase, ensures the efficient recycling of the necessary NADPH cofactor, making the process highly efficient and atom-economical. researchgate.net
Table 2: Performance of Optimized Cascade Reactions for D-Phenylalanine Derivatives
| Cascade Type | Key Enzymes | Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Amination/Deracemization | Phenylalanine Ammonia Lyase (PAL), L-Amino Acid Deaminase (LAAD) | Cinnamic Acids | D-Phenylalanine Derivatives | Good yields (e.g., 78% conversion) | >99% |
| Deracemization | L-Amino Acid Deaminase (LAAD), Engineered D-Amino Acid Aminotransferase (DAAT) | Racemic Phenylalanine Derivatives | D-Phenylalanine Derivatives | High (e.g., 84% isolated) | >99% |
| Stereoinversion | L-Amino Acid Deaminase (LAAD), meso-Diaminopimelate Dehydrogenase (DAPDH), Formate Dehydrogenase (FDH) | L-Phenylalanine | D-Phenylalanine | Quantitative (96.3% conversion) | >99% |
Industrial-Scale Synthetic Routes and Process Optimization
The industrial-scale synthesis of this compound, a valuable chiral building block, has evolved from classical resolution methods to more efficient chemoenzymatic and asymmetric synthesis approaches. The primary goal in large-scale production is to achieve high yield, high enantiomeric purity, and cost-effectiveness, while minimizing environmental impact.
One established industrial approach involves a multi-step chemical synthesis followed by enzymatic resolution. A conventional method starts with ethyl 4-bromomethylbenzoate. The synthesis proceeds through reduction of the ester, acetylation of the resulting alcohol, condensation with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield N-acetyl-4-hydroxymethyl-DL-phenylalanine. The racemic N-acetylated amino acid is then subjected to enzymatic resolution using an acylase. This step stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-enantiomer untouched. The free L-amino acid and the unreacted N-acetyl-D-amino acid can be separated. The desired D-amino acid is then obtained by chemical hydrolysis of the N-acetyl group. However, a significant drawback of this method is that the theoretical maximum yield is only 50% for the desired D-enantiomer from the racemic mixture, with the other 50% being the unwanted L-enantiomer which needs to be racemized and recycled, adding to the process complexity and cost google.com.
Process optimization is critical for the economic viability of any industrial synthesis. Key parameters that are typically optimized include reaction temperature, pressure, catalyst loading, substrate concentration, and solvent selection. For instance, in enzymatic resolution processes, optimization of pH, temperature, and enzyme concentration is crucial for maximizing the rate and stereoselectivity of the hydrolysis. In asymmetric synthesis, the choice of chiral catalyst, solvent, and reaction time are key variables that are fine-tuned to achieve the highest possible enantiomeric excess (ee) and yield.
The table below summarizes key parameters often considered for optimization in the industrial synthesis of D-phenylalanine derivatives, which are applicable to this compound.
| Parameter | Significance in Process Optimization | Typical Range/Considerations |
| Catalyst Loading | Directly impacts reaction rate and cost. Lowering catalyst loading without compromising yield or stereoselectivity is a key goal. | Varies widely depending on the catalyst (e.g., enzyme, metal complex). Typically minimized to reduce costs. |
| Temperature | Affects reaction kinetics and enzyme stability (in biocatalytic steps). | For enzymatic steps, often 30-50°C. For chemical steps, can range from sub-zero to elevated temperatures. |
| pH | Crucial for enzymatic reactions, affecting enzyme activity and stability. | For acylase reactions, typically near neutral pH (7-8). |
| Substrate Concentration | Higher concentrations can increase throughput but may lead to substrate inhibition in enzymatic reactions or solubility issues. | Optimized to balance reaction rate and potential inhibition or solubility issues. |
| Solvent System | Influences reactant solubility, reaction rate, and product isolation. | Aqueous buffers for enzymatic steps; organic solvents (e.g., toluene, THF) for chemical transformations. |
| Reaction Time | Optimized to achieve maximum conversion without significant side product formation. | Can range from a few hours to overnight, depending on the specific reaction. |
Strategic Implementation of Protecting Groups in Synthesis
The synthesis of this compound requires a careful strategy for the use of protecting groups, as the molecule contains three distinct functional groups: an α-amino group, a carboxylic acid group, and a benzylic hydroxyl group. The primary challenge is to selectively protect and deprotect these groups to allow for desired chemical transformations without unintended side reactions. The concept of "orthogonal protection" is central to this strategy, where different protecting groups are chosen such that each can be removed under specific conditions without affecting the others biosynth.com.
Protection of the α-Amino Group: The α-amino group is typically protected early in the synthesis to prevent its nucleophilic character from interfering with subsequent reactions.
Boc (tert-butoxycarbonyl): This is a widely used protecting group that is stable to a variety of conditions but is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically piperidine. This orthogonality to acid-labile groups makes it very popular in solid-phase peptide synthesis.
Z (Benzyloxycarbonyl or Cbz): This group is stable to both mild acid and base but can be removed by catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid.
Protection of the Carboxylic Acid Group: The carboxylic acid is often protected as an ester to prevent it from reacting as an acid or a nucleophile.
Benzyl (Bzl) ester: Benzyl esters are stable to the basic conditions used to remove Fmoc groups and the acidic conditions used to remove Boc groups. They are typically cleaved by catalytic hydrogenation.
tert-Butyl (tBu) ester: This ester is stable to basic conditions and catalytic hydrogenation but is cleaved by strong acids like TFA, making it compatible with the Fmoc strategy.
Methyl or Ethyl esters: These simple esters are stable to acidic conditions but are readily cleaved by saponification with a base like NaOH or LiOH.
Protection of the Side-Chain Hydroxyl Group: The benzylic hydroxyl group on the phenyl ring is less reactive than the other two functional groups but may still require protection depending on the reagents used in the synthesis.
Benzyl (Bzl) ether: A common protecting group for alcohols, it is stable to both acidic and basic conditions and is removed by catalytic hydrogenation.
tert-Butyl (tBu) ether: This group is introduced under acidic conditions and is removed with strong acid (TFA), making it compatible with the Fmoc/tBu strategy.
Trityl (Trt): The triphenylmethyl group is a bulky protecting group that is labile to mild acidic conditions.
An orthogonal strategy for synthesizing a peptide containing this compound could involve protecting the α-amino group with Fmoc, the carboxylic acid as a methyl ester, and the side-chain hydroxyl as a tBu ether. In this scheme, the Fmoc group can be removed with piperidine to allow for peptide bond formation, the methyl ester can be saponified with base at the end of the synthesis, and the tBu ether can be removed with TFA, all without interfering with each other.
The following table summarizes common protecting groups and their cleavage conditions relevant to the synthesis of this compound.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Bzl, Aloc |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Bzl, Trt |
| α-Amino | Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc, tBu |
| Carboxylic Acid | Benzyl ester | Bzl | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc, tBu |
| Carboxylic Acid | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) | Fmoc, Bzl, Aloc |
| Hydroxyl | tert-Butyl ether | tBu | Strong Acid (e.g., TFA) | Fmoc, Bzl, Aloc |
| Hydroxyl | Benzyl ether | Bzl | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc, tBu |
| Hydroxyl | Trityl | Trt | Mild Acid | Fmoc, Bzl |
Derivatization and Chemical Functionalization Strategies for 4 Hydroxymethyl D Phenylalanine
Selective Modification of the Hydroxymethyl Moiety for Bioconjugation
The hydroxymethyl group (-CH₂OH) on the phenyl ring of 4-(hydroxymethyl)-D-phenylalanine serves as a versatile chemical handle for bioconjugation. Its primary alcohol nature allows for selective modification into other reactive functional groups, enabling the covalent attachment of this amino acid to proteins, peptides, or other molecules of interest. These modifications are typically designed to be bioorthogonal, meaning they proceed with high efficiency and selectivity under mild, aqueous conditions without interfering with native biological functionalities.
A primary strategy for activating the hydroxymethyl group is its oxidation to an aldehyde. This transformation can be achieved with high chemoselectivity, preserving the chiral integrity of the amino acid. For instance, mild oxidation methods can convert the benzylic alcohol into its corresponding aldehyde without affecting other sensitive groups within the molecule. nih.gov This aldehyde can then be used in a variety of ligation reactions. One common approach is the formation of a stable hydrazone or oxime linkage by reacting the aldehyde-modified amino acid with a molecule bearing a hydrazine (B178648) or hydroxylamine (B1172632) group, respectively. This method is widely used for labeling proteins and peptides.
Another powerful strategy involves converting the hydroxymethyl group into a functional handle suitable for "click chemistry," such as an azide (B81097) or an alkyne. The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which is then readily displaced by a nucleophile like sodium azide to install the azide moiety. This azido-functionalized this compound can then be efficiently and specifically conjugated to a molecule containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) via strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are exceptionally robust and are foundational to modern bioconjugation techniques. nih.gov
Enzymatic methods also present an opportunity for highly selective modification. While specific enzymes for the direct functionalization of this compound are not extensively documented, engineered enzymes like kinases or other transferases could potentially be evolved to recognize the hydroxymethyl group and attach a desired chemical reporter, such as a phosphate (B84403) group that could be further functionalized. nih.govnih.gov This enzymatic approach offers unparalleled selectivity, often targeting a single site even in complex biological environments. nih.gov
Below is a table summarizing key strategies for modifying the hydroxymethyl moiety:
| Modification Strategy | Resulting Functional Group | Subsequent Bioconjugation Reaction | Key Advantages |
| Selective Oxidation | Aldehyde (-CHO) | Hydrazone/Oxime Ligation | High chemoselectivity, mild reaction conditions. nih.gov |
| Two-Step Conversion | Azide (-N₃) | Click Chemistry (CuAAC or SPAAC) | Bioorthogonal, high efficiency and specificity. |
| Two-Step Conversion | Alkyne (-C≡CH) | Click Chemistry (CuAAC) | Bioorthogonal, forms stable triazole linkage. |
| Enzymatic Modification | Phosphate, etc. | Further chemical functionalization | Unmatched site-selectivity and biocompatibility. nih.govnih.gov |
Regioselective Functionalization of the Phenyl Ring for Enhanced Properties
Directly modifying the phenyl ring of this compound through C-H activation is a powerful strategy to introduce new chemical functionalities that can enhance or alter the molecule's properties. numberanalytics.com These modifications can influence biological activity, binding affinity, or pharmacokinetic profiles. Modern synthetic methods, particularly those involving transition-metal catalysis, allow for the precise, regioselective functionalization of the aromatic ring. researchgate.netacs.orgnih.gov
Palladium- and rhodium-catalyzed cross-coupling reactions are prominent methods for achieving C-H functionalization. researchgate.net By using directing groups, which can be the native amino or carboxyl groups of the amino acid itself, chemists can guide the catalyst to a specific C-H bond on the phenyl ring, most commonly at the ortho position. acs.org This allows for the introduction of various substituents, such as aryl groups (arylation), alkyl chains (alkylation), or halogens (halogenation), in a highly controlled manner.
More recent advancements in photoredox catalysis have enabled even milder and more versatile C-H functionalization. This technique uses light to initiate a catalytic cycle that can activate specific C-H bonds. For example, a photoredox method has been successfully used for the site-selective bioconjugation of phenylalanine residues. This approach can be applied to this compound to introduce functionalities at the para-position of the phenyl ring, a position that is often difficult to access with classical methods. This strategy has been used to create pyrazole-bound phenylalanine derivatives, which demonstrated altered biophysical properties, such as influencing the dissociation of insulin (B600854) hexamers. nih.gov
The ability to selectively functionalize the phenyl ring opens up avenues for creating derivatives with enhanced properties. For example, introducing a fluorine atom can improve metabolic stability and binding affinity. Adding a bulky group can provide steric hindrance to control molecular interactions, while incorporating a charged or polar group can modulate solubility and cell permeability.
The following table details examples of regioselective functionalization of phenylalanine derivatives and their potential impact:
| Functionalization Method | Position Targeted | Group Introduced | Potential Enhanced Property |
| Palladium-Catalyzed C-H Activation | ortho to the side chain | Aryl, Alkyl, Halogen | Altered binding affinity, metabolic stability. researchgate.netacs.org |
| Photoredox Catalysis | para to the side chain | Pyrazole | Modified biophysical interactions (e.g., protein assembly). nih.gov |
| Copper-Catalyzed Alkylation | ortho to the hydroxyl group | Alkyl | Introduction of new pharmacophores. nih.gov |
Combinatorial Approaches for Generating Diverse Derivative Libraries
Combinatorial chemistry provides a powerful framework for rapidly generating large and diverse libraries of molecules, which can then be screened for desired biological activities. This compound is an excellent scaffold for building such libraries due to its multiple points of diversification: the amino group, the carboxylic acid group, the hydroxymethyl group, and the phenyl ring.
A cornerstone of combinatorial library synthesis is the "split-and-pool" (or "split-mix") method, often performed on a solid support like resin beads. nih.gov In this approach, a large batch of resin beads is coupled with the this compound scaffold. This batch is then split into several portions. Each portion is reacted with a different chemical building block at one of the available functional groups (e.g., acylating the amino group with different carboxylic acids). After the reaction, all portions are pooled back together and mixed thoroughly. This split-react-pool cycle can be repeated multiple times, each time adding a new layer of diversity at a different functionalization point. The result is a "one-bead-one-compound" library where each individual bead carries a unique molecular entity. nih.govnih.gov
For example, starting with this compound, one could first create diversity at the N-terminus by reacting portions of the resin with a set of different acylating agents. After pooling, the library could be split again to modify the hydroxymethyl group, perhaps by converting it to an ether with various alcohols. A third round of diversification could even involve C-H functionalization of the phenyl ring.
These libraries, which can contain thousands to millions of distinct compounds, are invaluable for drug discovery. genscript.comyoutube.com They can be screened against biological targets like enzymes or receptors to identify "hits"—compounds that exhibit a desired activity. The structure of the hit compound can then be identified by analyzing the single bead on which it was synthesized, often using mass spectrometry. This high-throughput approach significantly accelerates the discovery of novel bioactive molecules.
A hypothetical combinatorial library generated from this compound is illustrated below:
| Scaffold | R1 (N-Acylation) | R2 (O-Alkylation) | Resulting Library Size |
| This compound | Acetyl, Propionyl, Benzoyl | Methyl, Ethyl, Propyl, Benzyl | 3 x 4 = 12 unique compounds |
| This compound | 10 different carboxylic acids | 10 different alcohols | 10 x 10 = 100 unique compounds |
| This compound | 50 diverse building blocks | 50 diverse building blocks | 50 x 50 = 2,500 unique compounds |
Integration of 4 Hydroxymethyl D Phenylalanine into Peptide and Protein Systems
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence. The incorporation of 4-(Hydroxymethyl)-D-phenylalanine via SPPS enables the creation of peptides with enhanced stability against proteolysis and the potential for novel secondary structures. mdpi.comlifetein.com
Development and Application of Specialized Linkers for SPPS (e.g., HMPB-like linkers)
The choice of linker is critical in SPPS, as it tethers the growing peptide chain to the solid support and dictates the conditions for final cleavage. For the synthesis of peptides containing acid-sensitive residues or for the preparation of protected peptide fragments, specialized linkers are required. nih.govsigmaaldrich.com The 4-(hydroxymethyl)phenoxyacetic acid (HMPA) and related 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linkers are examples of such specialized tools. sigmaaldrich.comadvancedchemtech.com
These linkers are designed to be cleaved under mildly acidic conditions, which preserves many common side-chain protecting groups. nih.gov The HMPB linker, for instance, allows for the release of the peptide from the resin with dilute trifluoroacetic acid (TFA), leaving the side-chain protecting groups intact. This is particularly advantageous when synthesizing complex peptides or when the final product is a protected peptide intended for further ligation.
A key strategy in SPPS involves anchoring the amino acid to the resin through its side chain. For phenylalanine derivatives, a triazene-based linkage has been developed. researchgate.netnih.gov This approach allows for the assembly of the peptide chain, followed by cleavage from the resin under mild acidic conditions (e.g., 2-5% TFA in dichloromethane). nih.gov This method has been successfully used to prepare various bioactive peptides, including cyclic and C-terminally modified peptides, with high purity. nih.gov
Table 1: Comparison of Common Linkers Used in SPPS
| Linker Type | Cleavage Condition | Application | Key Features |
| Wang Resin | Strong Acid (e.g., 95% TFA) | Synthesis of peptide acids | Benzyl alcohol-type linker, prone to side reactions with certain C-terminal residues. sigmaaldrich.com |
| HMPA/HMPB Linkers | Mild Acid (e.g., 1% TFA) | Synthesis of protected peptide fragments, peptides with acid-sensitive groups. sigmaaldrich.comadvancedchemtech.com | Allows for orthogonal cleavage strategy. |
| 2-Chlorotrityl Chloride Resin | Very Mild Acid (e.g., AcOH/TFE/DCM) | Synthesis of protected peptide acids, minimizes racemization. sigmaaldrich.com | Highly acid-labile, reduces diketopiperazine formation. sigmaaldrich.com |
| Triazene Linker | Mild Acid (2-5% TFA in DCM) | Side-chain anchoring of phenylalanine derivatives. researchgate.netnih.gov | Enables synthesis of cyclic and C-modified peptides. nih.gov |
Strategies for Incorporating this compound into Complex Peptide Architectures
The incorporation of D-amino acids like this compound into complex peptide architectures can induce specific secondary structures, such as β-turns and hairpins. researchgate.netpsu.edu The conformational properties of D-amino acids, which favor positive phi (φ) angles, are instrumental in directing the peptide backbone to fold into these structures. psu.edu For instance, the insertion of a D-amino acid can nucleate a β-turn, a common motif in globular proteins and bioactive peptides. researchgate.net
Strategies for creating complex architectures include:
Inducing β-turns: Placing a D-amino acid, such as D-proline or in this case, this compound, at a specific position in a peptide sequence can promote the formation of a tight turn, reversing the direction of the polypeptide chain. researchgate.netpsu.edu
Stabilizing Helices: While D-amino acids are generally considered helix-destabilizing in a sequence of L-amino acids, their strategic placement, particularly near the C-terminus, can be used to terminate a helix in a controlled manner, for example, by forming a Schellman motif. researchgate.net
Designing Retro-Inverso Peptides: This strategy involves reversing the sequence of the parent peptide and replacing all L-amino acids with their D-enantiomers. lifetein.com The resulting retro-inverso peptide often retains the side-chain topology of the original peptide, potentially preserving biological activity while gaining significant resistance to proteolytic degradation. lifetein.com
The synthesis of such complex peptides relies on robust SPPS protocols, often employing automated synthesizers and optimized coupling reagents to ensure high fidelity and yield. scielo.org.mxspringernature.com The choice of protecting groups and cleavage strategies must be carefully considered to avoid side reactions, such as racemization, particularly for sensitive amino acids like cysteine. nih.gov
Genetic Incorporation into Proteins via Engineered Ribosomal Machinery
The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells is a powerful tool for protein engineering and functional studies. This is achieved by expanding the genetic code, which involves creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's translational machinery. pnas.orgnih.govnih.gov
Engineering of Aminoacyl-tRNA Synthetase Systems for Unnatural Amino Acid Uptake
The core of genetic code expansion lies in the development of an aminoacyl-tRNA synthetase (aaRS) that can specifically recognize and charge an unnatural amino acid onto a cognate transfer RNA (tRNA). pnas.orgnih.govacs.org This engineered aaRS must be "orthogonal," meaning it does not aminoacylate any of the endogenous tRNAs in the host organism. nih.gov
The process typically involves:
Choosing an Orthogonal Pair: Often, an aaRS/tRNA pair from a different domain of life is chosen, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii for use in E. coli. acs.org
Mutating the aaRS: The active site of the aaRS is mutated to accommodate the specific unnatural amino acid, in this case, this compound. This is often achieved through rounds of directed evolution and selection. nih.govacs.org
Engineering the tRNA: The corresponding tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) or a rare sense codon, thereby allowing the UAA to be incorporated at a specific site in the protein sequence. pnas.orgnih.gov
Researchers have successfully engineered aaRS variants with enhanced activity for incorporating various UAAs, including derivatives of phenylalanine. acs.orgnih.gov These engineered systems enable the production of proteins containing UAAs with high fidelity and efficiency. nih.gov
Site-Specific Integration of D-Amino Acids into Protein Structures
While the genetic incorporation of L-isomers of unnatural amino acids is well-established, the integration of D-amino acids presents a greater challenge due to the stereoselectivity of the ribosome. harvard.eduresearchgate.net The peptidyl transferase center (PTC) of the ribosome, which catalyzes peptide bond formation, is optimized for L-amino acids. researchgate.net
However, studies have shown that the ribosome can be engineered to more efficiently incorporate D-amino acids. harvard.eduresearchgate.net By introducing specific mutations in the 23S rRNA, a key component of the PTC, researchers have been able to enhance the incorporation of D-methionine and D-phenylalanine into proteins. harvard.eduresearchgate.net These mutant ribosomes exhibit higher suppression efficiencies for the UAG codon in the presence of D-aminoacyl-tRNAs. harvard.edu
Table 2: Ribosomal Mutations for Enhanced D-Amino Acid Incorporation
| Ribosome Modification | Target | Effect on D-Amino Acid Incorporation | Reference |
| Mutations in 23S rRNA (e.g., at positions 2447, 2449) | Peptidyl Transferase Center (PTC) | Increased efficiency of D-amino acid incorporation. | harvard.eduresearchgate.net |
| Altered Ribosomal Proteins | Ribosome Structure and Function | Can lead to ribosomes with different translation properties. | harvard.edu |
The ability to site-specifically incorporate D-amino acids like this compound opens up new avenues for creating proteins with novel properties, such as enhanced stability and resistance to proteases. mdpi.com
Advanced Bioconjugation Strategies for Protein-Based Constructs
The introduction of this compound into a protein provides a unique chemical handle for subsequent site-specific modifications through bioconjugation. nih.gov The hydroxyl group on the phenyl ring can be targeted for various chemical reactions, allowing for the attachment of probes, drugs, or other molecules.
Advanced bioconjugation strategies that can be employed include:
Enzymatic Ligation: Enzymes such as sortase or transglutaminase can be used to ligate molecules to specific recognition sites engineered into the protein.
Click Chemistry: The hydroxyl group could potentially be converted to an azide (B81097) or alkyne, enabling highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions. nih.gov
Oxidative Coupling: The incorporation of amino acids with catechol groups, such as L-DOPA, has been shown to allow for oxidative coupling to polysaccharides and other molecules. nih.gov A similar strategy could potentially be adapted for the hydroxyl group of this compound.
Periodate (B1199274) Chemistry: N-terminal serine or threonine residues can be oxidized with sodium periodate to form an aldehyde, which can then be used for oxime ligation. nih.gov While not directly targeting the hydroxymethyl group, this represents a powerful method for site-specific protein modification.
These strategies allow for the precise construction of protein-drug conjugates, diagnostic agents, and other functional biomaterials. nih.govdtu.dknih.gov The ability to combine the structural benefits of a D-amino acid with the functional versatility of bioconjugation makes this compound a valuable tool in protein science.
Chemoselective Bioconjugation via the Hydroxymethyl Group
The hydroxymethyl group on the phenyl ring of this compound serves as a versatile chemical handle for chemoselective bioconjugation. This functional group can undergo a variety of chemical transformations, allowing for the attachment of diverse molecular entities, such as reporter molecules, therapeutic agents, or other polymers, to peptides and proteins.
One common strategy involves the oxidation of the hydroxymethyl group to an aldehyde. This aldehyde functionality can then be selectively reacted with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This approach offers high chemoselectivity, as aldehydes are generally not present in native proteins, thus minimizing side reactions with other amino acid residues.
Another approach is the conversion of the hydroxymethyl group into a more reactive species, such as a halide or a tosylate, which can then be subjected to nucleophilic substitution reactions. This allows for the introduction of a wider range of functionalities, although care must be taken to control the reaction conditions to avoid non-specific modifications.
The reactivity of the hydroxymethyl group can be modulated by the surrounding chemical environment. Factors such as pH, solvent polarity, and the presence of catalysts can influence the rate and selectivity of the conjugation reaction. Researchers have dedicated significant effort to optimizing these conditions to achieve efficient and specific labeling of peptides and proteins incorporating this compound.
Site-Selective Coupling Techniques for Homogeneous Conjugate Formation
A major challenge in protein modification is achieving site-selectivity to produce homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), or a specific label-to-protein ratio for other applications. nih.govnih.gov The incorporation of non-natural amino acids like this compound provides a powerful solution to this challenge. nih.gov
Genetic code expansion is a key technology that enables the site-specific incorporation of this compound into a protein's primary sequence. coledeforest.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes this compound and directs its insertion in response to a specific codon, typically a stop codon like UAG, during protein translation. coledeforest.com This method allows for precise control over the location and number of modification sites within the protein. nih.gov
Once this compound is incorporated at a specific site, its hydroxymethyl group can be used for subsequent chemoselective ligation reactions, as described in the previous section. This two-step approach—site-specific incorporation followed by chemoselective conjugation—enables the production of highly homogeneous protein conjugates. nih.gov This homogeneity is crucial for therapeutic applications, as it ensures consistent efficacy and a predictable pharmacokinetic profile.
Alternative strategies for site-selective modification that can be used in conjunction with non-natural amino acids include enzymatic methods and the targeting of specific, naturally occurring amino acid residues with unique reactivity, such as cysteine or selenocysteine. nih.govnih.gov However, the use of this compound offers the advantage of introducing a truly bio-orthogonal handle, minimizing interference with the native protein structure and function. researchgate.net
The development of site-selective coupling techniques has been instrumental in advancing the field of protein engineering and bioconjugation. The ability to create well-defined, homogeneous protein conjugates through the incorporation of amino acids like this compound has opened up new possibilities for the design of novel therapeutics, diagnostics, and research tools.
Table of Research Findings on Site-Selective Coupling:
| Technique | Description | Key Advantages |
| Genetic Code Expansion | Utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound at a specific codon during protein translation. coledeforest.com | Precise control over the location and number of modification sites, leading to homogeneous conjugates. nih.gov |
| Enzymatic Ligation | Employs enzymes to catalyze the formation of a bond between the hydroxymethyl group and another molecule. | High specificity and mild reaction conditions. |
| Chemical Ligation | Involves the chemical transformation of the hydroxymethyl group to a more reactive species for subsequent coupling. | Versatility in the types of molecules that can be conjugated. |
Pharmacological and Biomedical Research Applications of 4 Hydroxymethyl D Phenylalanine Derivatives
Design and Development of Bioactive Peptides and Peptidomimetics
The incorporation of unnatural amino acids like 4-(Hydroxymethyl)-D-phenylalanine into peptide sequences is a key strategy in the design of bioactive peptides and peptidomimetics. This approach aims to create molecules with enhanced therapeutic properties, such as increased stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles compared to their natural peptide counterparts.
The D-isomeric form of amino acids, such as in this compound, is particularly significant in increasing the resistance of peptides to proteolysis by endogenous enzymes. This extended half-life in biological systems is a critical factor for the development of effective peptide-based drugs. Furthermore, the hydroxymethyl group on the phenyl ring offers a site for chemical modifications, allowing for the creation of diverse peptide libraries with a range of biological activities.
While specific research detailing the incorporation of this compound into a wide array of bioactive peptides is not extensively documented in publicly available literature, the principles of peptidomimetic design strongly support its potential utility. For instance, the substitution of natural amino acids with this synthetic analog can lead to novel conformations that may enhance binding to specific biological targets.
Medicinal Chemistry: Lead Generation and Optimization
In the field of medicinal chemistry, the process of discovering new drugs often begins with a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties. This lead compound then undergoes a process of optimization to improve its efficacy, selectivity, and pharmacokinetic parameters. While specific lead optimization studies centered on this compound are not widely reported, the principles of this process can be applied to its derivatives.
Structure-Activity Relationship (SAR) Studies of Derivatives
For example, a study on piperazinyl phenylalanine derivatives as inhibitors of the VLA-4/VCAM-1 interaction, which is relevant to inflammation, revealed key structural features for activity. The study, which did not include the specific 4-hydroxymethyl derivative, demonstrated that certain substitutions on the phenyl ring and the nature of the piperazine (B1678402) moiety significantly influenced the inhibitory potency. Such studies highlight the importance of systematic structural modifications in optimizing biological activity.
Design of Enzyme Inhibitors and Receptor Modulators
The scaffold of this compound can be utilized in the design of molecules that can inhibit enzymes or modulate the activity of cellular receptors. The D-amino acid structure can provide a stable backbone for positioning functional groups that interact with the active site of an enzyme or the binding pocket of a receptor.
While direct examples of enzyme inhibitors or receptor modulators based on this compound are limited in the literature, related research offers valuable precedents. For instance, derivatives of D-phenylalanine have been investigated as inhibitors of enzymes like enkephalinase, which is involved in pain pathways. nih.gov Additionally, a novel D-phenylalanine derivative, N-[(trans-4-isopropylcyclohexyl)-carbonyl]D-phenylalanine (A-4166), has been identified as a hypoglycemic agent that stimulates insulin (B600854) release, indicating its role as a modulator of cellular processes.
The hydroxymethyl group of this compound could be a key feature in the design of such molecules, potentially forming hydrogen bonds with the target protein and contributing to binding affinity and specificity.
Prodrug Design and Targeted Drug Delivery Utilizing the Scaffold
Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. The this compound scaffold presents opportunities for prodrug development. The hydroxymethyl group can be chemically modified, for example, by forming an ester linkage with another molecule. This modification can improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
While specific prodrugs of this compound are not extensively described, the concept has been applied to similar structures. For example, a prodrug of a [3-(hydroxymethyl)phenyl]guanidine derivative was designed to improve its bioavailability. This highlights the potential of using the hydroxymethyl group as a handle for creating prodrugs with enhanced therapeutic potential.
Furthermore, the phenylalanine scaffold itself can be used for targeted drug delivery. For instance, phenylalanine-modified dendrimers have been developed as a pH-sensitive system for delivering drugs to T-cells, which could be beneficial in cancer immunotherapy.
Role in Targeted Therapeutics
Targeted therapeutics are drugs designed to interact with specific molecules involved in the growth and spread of diseases like cancer. The unique properties of this compound and its derivatives make them potential candidates for the development of such targeted agents.
Development of Novel Antihypertensive Agents
The development of new treatments for high blood pressure (hypertension) is an active area of research. While there is no direct evidence in the available literature for the use of this compound in the development of antihypertensive agents, research on related phenylalanine derivatives suggests potential avenues for exploration.
For instance, some studies have investigated the role of L-phenylalanine in modulating blood pressure. One study found that L-phenylalanine could reverse the inhibition of GTP cyclohydrolase, an enzyme involved in the synthesis of a vasodilator, leading to a decrease in blood pressure in hypertensive rats. However, the same study reported that D-phenylalanine did not have this effect. Another study on a different phenylalanine derivative, alpha-methyl-3,4-dihydroxy-DL-phenylalanine, showed a reduction in blood pressure associated with the inhibition of an enzyme involved in the production of pressor amines.
These findings, while not directly involving this compound, underscore the potential for phenylalanine derivatives to influence blood pressure regulation. Further research would be needed to determine if the specific structural features of this compound could be leveraged for the design of novel antihypertensive drugs.
Bradykinin (B550075) B1 Receptor Antagonists as Therapeutic Intermediates
The chemical compound this compound is an unnatural amino acid, a class of molecules crucial in the development of novel therapeutic agents. bioascent.com Unnatural amino acids are frequently integrated into drug-like compounds to provide specific chemical properties. bioascent.com In the field of bradykinin receptor research, the strategic substitution of naturally occurring amino acids with unnatural ones, such as D-phenylalanine derivatives, is a key method for creating receptor antagonists. nih.gov
The bradykinin B1 receptor, which is typically expressed at low levels in healthy tissues but is upregulated during inflammation, represents an important target for the development of drugs to treat pain and inflammation. nih.govscilit.com The development of B1 receptor antagonists often involves modifying bradykinin (BK) or its analogs. nih.govrsc.org A critical structural change that can convert a bradykinin analog into an antagonist is the substitution of the L-proline residue at position 7 with a D-phenylalanine (D-Phe). nih.gov This highlights the importance of the D-enantiomer of phenylalanine in designing such antagonists.
Exploration in Other Therapeutic Areas (e.g., HIV-1 capsid inhibitors, DPP-4 inhibitors)
The unique structure of this compound and its derivatives has prompted their investigation in various therapeutic contexts beyond bradykinin receptor antagonism.
HIV-1 Capsid Inhibitors
A significant area of research is the development of inhibitors targeting the HIV-1 capsid (CA) protein, which is essential for multiple stages of the viral lifecycle. nih.govnih.govinformahealthcare.com Phenylalanine derivatives have emerged as a foundational chemical scaffold for a class of potent HIV-1 capsid inhibitors. nih.govinformahealthcare.com The lead compound in this class, PF-3450074 (also known as PF74), is a phenylalanine derivative that binds to a critical interface on the capsid protein. informahealthcare.com
Research has focused on synthesizing novel phenylalanine derivatives to improve upon the antiviral activity and metabolic stability of early lead compounds like PF74. nih.govinformahealthcare.com By using techniques like click chemistry, scientists have created libraries of new phenylalanine-based molecules. nih.govnih.gov These studies have demonstrated that modifications to the phenylalanine structure can lead to compounds with potent anti-HIV-1 activity. nih.govresearchgate.net For example, a series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized, with some compounds showing inhibitory activity similar to or better than the lead compound, PF74. nih.gov One such derivative, compound 13m , exhibited an EC₅₀ value of 4.33 μM. nih.govnih.gov These derivatives are believed to interfere with both the early and late stages of HIV-1 replication by binding to the CA protein. nih.gov
| Compound | Description | Anti-HIV-1 Activity (EC₅₀) | Reference |
|---|---|---|---|
| PF-3450074 (PF74) | Lead phenylalanine derivative HIV-1 capsid inhibitor. | 0.42 - 5.95 μM | nih.govresearchgate.net |
| Compound 13m | A 1,2,3-triazole-containing phenylalanine derivative. | 4.33 μM | nih.govnih.gov |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine derivative. | 5.14 μM | researchgate.net |
| V-25i | Indolin-5-amine substituted phenylalanine derivative. | 2.57 μM | researchgate.net |
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used to treat type 2 diabetes mellitus. nih.govnih.gov These drugs work by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like GLP-1. nih.govyoutube.com By inhibiting DPP-4, these drugs increase incretin levels, leading to enhanced insulin secretion and reduced blood glucose levels. nih.govnih.gov
The chemical structures of many DPP-4 inhibitors are classified as peptidomimetics, meaning they mimic the structure of peptides. researchgate.net Several approved DPP-4 inhibitors, such as sitagliptin (B1680988) and alogliptin, are asymmetrical molecules designed to fit into the active site of the DPP-4 enzyme. researchgate.netmdpi.com Although direct synthesis routes using this compound are not prominently featured for the currently marketed gliptins, the fundamental principle of using amino acid-like structures is central to their design. mdpi.com The development of these drugs often involves creating molecules that mimic the dipeptide substrates of the DPP-4 enzyme. researchgate.net Therefore, unnatural amino acids like this compound represent potential building blocks for designing new generations of DPP-4 inhibitors with improved selectivity and efficacy. nih.gov
Applications in Molecular Imaging and Diagnostics
The functional groups and defined stereochemistry of this compound make it and its derivatives interesting candidates for the development of specialized molecules for medical imaging and diagnostics.
Development of Radiopharmaceutical Analogs and Imaging Probes
Radiolabeled amino acids are valuable tools in nuclear medicine, particularly for positron emission tomography (PET) imaging. nih.gov These tracers can visualize metabolic processes in the body, which is especially useful in oncology. nih.gov Several analogs of the amino acid L-DOPA have been labeled with isotopes like carbon-11 (B1219553) and fluorine-18 (B77423) for PET imaging of neuroendocrine tumors and brain tumors. nih.gov
For example, a fluorine-18 labeled L-DOPA analogue, N-(2-[¹⁸F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine ([¹⁸F]FPDOPA), has been successfully synthesized and evaluated as a PET tracer for tumor imaging. nih.gov This demonstrates the feasibility of modifying the amino acid structure, including the amine group, to attach a radioisotope without losing the molecule's ability to be taken up by target cells. nih.gov While research specifically detailing the radiosynthesis of a this compound analog was not found, the principles established with other phenylalanine analogs suggest its potential as a scaffold for new PET imaging agents. nih.govnih.gov The hydroxymethyl group offers a convenient site for chemical modification and attachment of chelators for radiometals or other prosthetic groups for radiohalogenation.
Construction of Fluorescent-Labeled Probes and Theranostic Agents
The combination of diagnostic and therapeutic functions into a single agent, known as a theranostic, is a rapidly advancing field in personalized medicine. nih.govrsc.org These agents aim to simultaneously visualize a disease site, for example through fluorescence imaging, and deliver a therapeutic payload. nih.gov The design of theranostic agents often involves complex molecular structures that combine an imaging probe (e.g., a fluorophore for optical imaging, or a gadolinium complex for MRI) with a therapeutic component (e.g., a photosensitizer for photodynamic therapy). nih.govmdpi.com
Molecularly imprinted polymers (MIPs), which can be created to recognize specific molecules like amino acids, are also being explored for their potential in theranostic applications, serving as targeting moieties. nih.gov While amino acids can be incorporated into the complex structures of theranostic agents, the direct application of this compound as a central component in a fluorescent probe or theranostic agent is not yet widely documented in scientific literature. However, its properties as an unnatural amino acid with a functionalizable side chain make it a candidate for future development in this area. bioascent.com
Structural Biology and Computational Chemistry of 4 Hydroxymethyl D Phenylalanine and Its Bioconjugates
Conformational Analysis and Molecular Mechanics Studies of Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of molecules, which in turn dictates their biological activity. For derivatives of 4-(Hydroxymethyl)-D-phenylalanine, computational methods such as molecular mechanics are employed to predict the most stable conformations. These studies involve calculating the potential energy of a molecule as a function of its atomic coordinates.
Interactive Table: Conformational Preferences of Amino Acid Derivatives
| Derivative Feature | Predominant Conformer | Influencing Factors | Computational Method |
|---|---|---|---|
| Bulky side chain | Extended | Steric hindrance | Molecular Mechanics |
| Polar substituent | Folded | Intramolecular hydrogen bonding | Molecular Dynamics |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a peptide containing this compound, and its biological target, typically a protein receptor. nih.govrsc.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This is followed by MD simulations, which provide a detailed view of the dynamic evolution of the ligand-protein complex over time. rsc.orgnih.gov These simulations can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. rsc.orgnih.govunibas.ch For example, MD simulations can calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. nih.govresearchgate.net A lower binding free energy indicates a more stable and favorable interaction. nih.govresearchgate.net
Interactive Table: Key Parameters from Molecular Dynamics Simulations
| Simulation Parameter | Description | Significance in Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein and a reference structure. | Indicates the stability of the protein-ligand complex over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | Highlights flexible regions of the protein that may be important for ligand binding. nih.gov |
| Binding Free Energy (e.g., MM/GBSA) | The energy change upon binding of a ligand to a protein. | Predicts the binding affinity of the ligand for its target. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgyoutube.com QSAR models are instrumental in drug discovery for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. longdom.orgnih.gov
For derivatives of this compound, QSAR studies can identify the specific structural features that are crucial for their biological activity. nih.gov These models are built using a set of molecules with known activities and a range of calculated molecular descriptors, which can be constitutional, topological, physicochemical, or geometrical. nih.gov A statistically significant QSAR model can then be used to predict the activity of new derivatives and guide the optimization of their design for enhanced efficacy. nih.govresearchgate.net
Impact of D-Amino Acid Chirality on Protein Structure, Stability, and Function
The incorporation of D-amino acids into peptides and proteins, which are naturally composed of L-amino acids, has profound effects on their structure, stability, and function. jpt.comjst.go.jp This is because the chirality, or the three-dimensional arrangement of the atoms, at the alpha-carbon is inverted in D-amino acids compared to their L-counterparts. nih.gov
Elucidating the Structural Basis for Altered Biological Properties
The presence of a D-amino acid in a peptide chain introduces a significant local conformational change. psu.edu This can lead to altered secondary and tertiary structures, which in turn affects the biological properties of the molecule. nih.gov For instance, peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. oup.com This increased stability can enhance the therapeutic potential of peptide-based drugs by prolonging their half-life in the body. jpt.comoup.com
Furthermore, the altered conformation can lead to different binding interactions with target receptors. The specific stereochemistry of a D-amino acid can either enhance or diminish the binding affinity and specificity of the peptide. jpt.com Understanding these structural changes is key to explaining the altered biological activities observed.
Rational Design of Proteins with Enhanced or Novel Characteristics
The unique properties conferred by D-amino acids are being harnessed in the rational design of proteins with enhanced or novel characteristics. nih.gov By strategically incorporating D-amino acids, scientists can create proteins with improved stability, resistance to proteolysis, and even novel functions. psu.eduoup.com
Rational protein design combines theoretical modeling with experimental validation in a "design cycle". nih.gov Computational methods are used to predict the effects of D-amino acid substitution on protein structure and function. youtube.com These predictions are then tested experimentally by synthesizing the designed protein and evaluating its properties. This iterative process allows for the refinement of the design principles and the creation of proteins with desired characteristics, such as enhanced therapeutic efficacy or novel catalytic activities. nih.govyoutube.com
Analytical Methodologies for Characterization and Quantification
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental in the analysis of 4-(Hydroxymethyl)-D-phenylalanine, serving the dual purpose of assessing its bulk purity and determining its enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Commercial sources specify a purity of ≥95% or ≥97.0% as determined by HPLC analysis. scbt.comsigmaaldrich.com For enantiomeric excess determination, which is critical given the compound's defined stereochemistry, chiral chromatography is employed. This can be achieved through several approaches:
Chiral Stationary Phases (CSPs): These are the most common methods for separating enantiomers. While specific applications for this compound are not detailed in the available literature, methods developed for its parent compound, phenylalanine, are directly applicable. For instance, Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has been successfully used for the chiral separation of D- and L-phenylalanine methyl esters, offering higher resolution and throughput compared to normal-phase HPLC. sigmaaldrich.com
Chiral Mobile Phase Additives: An alternative to CSPs involves adding a chiral selector to the mobile phase. For example, a method using a conventional C18 column with a mobile phase containing L-phenylalanine and cupric sulfate (B86663) has been developed to separate enantiomers of a phenylalanine derivative. chemimpex.com This technique, known as chiral ligand-exchange chromatography, relies on the formation of transient diastereomeric complexes that can be separated.
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Beyond chromatography, other innovative techniques have been explored for determining the enantiomeric excess of amino acids. These include methods based on mass spectrometry, where the differential reaction rates of enantiomers with a chiral host (like a cyclodextrin) in the gas phase are measured. rcsb.org Another approach utilizes photoelectron circular dichroism (PECD) coupled with electrospray ionization (ESI) to quantify molar fractions and enantiomeric excess in mixtures of D- and L-phenylalanine without derivatization or chromatographic separation. nih.gov Fluorescence spectroscopy, combined with cyclodextrin (B1172386) guest-host chemistry and chemometric analysis, also presents a sensitive method for determining the enantiomeric composition of phenylalanine samples. nih.gov
| Technique | Purpose | Key Parameters & Findings | Reference(s) |
| HPLC | Purity Assessment | Standard method for confirming chemical purity, typically achieving ≥95-97%. | scbt.comsigmaaldrich.com |
| UPC² | Enantiomeric Separation | Used for chiral separation of phenylalanine esters with high resolution and throughput. | sigmaaldrich.com |
| Chiral Ligand-Exchange HPLC | Enantiomeric Separation | Separates enantiomers on a C18 column using a chiral mobile phase (e.g., L-Phe, Cu²⁺). | chemimpex.com |
| ESI-PECD | Enantiomeric Excess | Quantifies e.e. of phenylalanine without derivatization by analyzing photoelectron asymmetry. | nih.gov |
| Fluorescence Spectroscopy | Enantiomeric Composition | Uses cyclodextrin guest-host complexes to determine enantiomeric ratios. | nih.gov |
High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR: For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the phenyl ring, the benzylic protons of the hydroxymethyl group (Ar-CH ₂-OH), the methine proton at the alpha-carbon (α-H), and the beta-protons (β-CH₂). In studies of phenylalanine in vivo, the aromatic proton signals were observed around 7.37 ppm. The additional hydroxymethyl group in this compound would introduce a singlet corresponding to the CH₂ group, and its chemical shift would be influenced by the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms, including the carboxyl carbon, the aromatic carbons, the alpha- and beta-carbons, and the carbon of the hydroxymethyl group.
2D NMR: Techniques like Correlation Spectroscopy (COSY) are valuable for assigning proton signals by identifying spin-spin couplings between adjacent protons, such as those between the α-H and β-CH₂ protons. nih.gov This is particularly useful for unambiguously assigning peaks in complex spectra. nih.gov
| Spectroscopic Technique | Information Provided | Expected Observations for this compound | Reference(s) |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Monoisotopic Mass: 195.08954 Da; Formula: C₁₀H₁₃NO₃. | researchgate.net |
| ¹H NMR | Proton Environment | Signals for aromatic, benzylic, α- and β-protons. | |
| ¹³C NMR | Carbon Skeleton | Distinct signals for carboxyl, aromatic, aliphatic, and hydroxymethyl carbons. | |
| 2D NMR (e.g., COSY) | Proton Connectivity | Cross-peaks showing coupling between α-H and β-CH₂ protons, aiding in assignment. | nih.gov |
Future Directions and Emerging Research Avenues
Integration with Advanced Synthetic Biology and Bioengineering Tools
The biosynthesis of aromatic amino acids like phenylalanine is a complex metabolic pathway that is well-understood in various microorganisms. nih.govresearchgate.net Synthetic biology and metabolic engineering are providing the tools to re-design these pathways for the production of novel, non-natural amino acids, including derivatives of D-phenylalanine. nih.gov
Advanced synthetic biology approaches are being developed to create microbial cell factories capable of producing a wide array of L-phenylalanine-derived compounds. nih.gov These strategies often involve the overexpression of key enzymes, the elimination of competing metabolic pathways, and the introduction of novel enzymatic activities. While the direct biosynthesis of 4-(Hydroxymethyl)-D-phenylalanine in engineered microbes has not been extensively reported, the foundational knowledge and tools are in place. Future research will likely focus on engineering biosynthetic pathways to directly produce this and other functionalized D-amino acids. This could involve the directed evolution of enzymes with altered substrate specificities or the design of entirely new metabolic routes.
The ability to produce this compound through fermentation from renewable feedstocks would represent a significant advancement, making this valuable building block more accessible and cost-effective for various applications. nih.gov
Exploration of Novel Therapeutic Modalities and Disease Models
D-phenylalanine and its derivatives have shown potential in various therapeutic areas, including the treatment of pain, depression, and Parkinson's disease. google.compeacehealth.org The unique properties of these compounds are being explored for the development of new therapeutic agents.
One emerging area of interest is in cancer therapy. A novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting specific cellular pathways. nih.gov Furthermore, research has indicated that phenylalanine deprivation can inhibit the progression of multiple myeloma by disrupting endoplasmic reticulum homeostasis, suggesting that targeting phenylalanine metabolism could be a viable therapeutic strategy. nih.gov Given these findings, this compound and its derivatives are being investigated as potential anticancer agents.
The hydroxymethyl group on the phenyl ring of this compound provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds to be screened for various therapeutic activities. This could lead to the discovery of novel drugs for a range of diseases, including neurological disorders and cancer. nih.gov
Advancements in Targeted Drug Delivery Systems and Nanomedicine
A significant challenge in drug development is the targeted delivery of therapeutic agents to specific cells or tissues, thereby maximizing efficacy and minimizing side effects. Nanoparticles and other nanocarriers are being extensively investigated as drug delivery vehicles. nih.gov The functionalization of these nanocarriers with specific targeting moieties can enhance their accumulation at the desired site of action.
Phenylalanine and its dipeptides have been utilized to functionalize nanoparticles for targeted drug delivery, particularly to the brain. This is due to their ability to interact with specific amino acid transporters at the blood-brain barrier. Future research will likely explore the use of this compound to create novel functionalized nanoparticles with improved targeting capabilities. The hydroxymethyl group offers a convenient point of attachment for conjugating drugs or other targeting ligands.
Polymeric nanomedicines represent another promising area for the application of this compound. nih.gov These systems can be designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or enzyme activity. The incorporation of this compound into the structure of these polymers could provide a means to control their physical and biological properties, leading to more effective and safer drug delivery systems.
Expanding the Scope of Protein Engineering and Artificial Enzyme Design
The 20 naturally occurring amino acids provide a limited chemical repertoire for the construction of proteins. The ability to incorporate non-natural amino acids with unique functional groups into proteins opens up new possibilities for protein engineering and the design of artificial enzymes. nih.gov
The site-specific incorporation of unnatural amino acids into proteins can be achieved through various techniques, including the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs. nih.gov The hydroxymethyl group of this compound provides a unique functional handle that could be exploited for various applications in protein engineering. For example, it could be used for the site-specific attachment of labels, cross-linkers, or other molecules to a protein of interest.
A particularly exciting area of research is the design of artificial metalloenzymes. wiley-vch.deresearchgate.netresearchgate.net These are hybrid catalysts that combine the catalytic power of a metal complex with the substrate specificity and selectivity of a protein scaffold. The incorporation of this compound into a protein could provide a novel coordination site for a metal ion, leading to the creation of artificial enzymes with new and useful catalytic activities. nih.govrsc.orgresearchgate.netnih.gov This approach could be used to develop biocatalysts for a wide range of chemical transformations that are not accessible to natural enzymes.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Hydroxymethyl)-D-phenylalanine derivatives?
The synthesis of this compound derivatives typically involves alkylation of a precursor. For example, reacting dialkylamines with N-acetyl-4-chloromethyl phenylalanine ethyl ester yields substituted aminomethyl derivatives. Subsequent hydrolysis in hydrochloric acid and Boc-group protection enables compatibility with solid-phase peptide synthesis (SPPS). This method preserves stereochemical integrity while introducing functional groups for systematic structure-activity relationship (SAR) studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key precautions include:
- Respiratory protection : Use independent air-supply respirators during prolonged exposure and particulate filters for short-term handling .
- Glove selection : Impermeable gloves resistant to chemical penetration (e.g., nitrile or neoprene) are essential, though exact materials depend on manufacturer testing .
- Storage : Keep containers tightly sealed in well-ventilated areas to prevent dust accumulation . Always consult Safety Data Sheets (SDS) for compound-specific guidelines .
Q. How is this compound characterized for purity and structural confirmation?
Standard analytical workflows include:
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- Nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm stereochemistry and substituent placement.
- Reverse-phase HPLC with UV detection to assess purity (>95% recommended for SPPS). Deuterated analogs (e.g., D-4-hydroxyphenyl-d₄-alanine) may require isotopic enrichment analysis via mass spectrometry .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) enhance studies on this compound in peptide systems?
Deuterated analogs (e.g., D-4-hydroxyphenyl-d₄-alanine-2,3,3-d₃) enable tracking of metabolic stability and peptide folding dynamics using techniques like NMR or LC-MS. These isotopes reduce signal overlap in crowded spectral regions, improving resolution in kinetic studies. Ensure isotopic purity (≥98 atom% D) to avoid data artifacts .
Q. What methodologies resolve contradictions in metabolic stability data across biological models?
Discrepancies between in vitro (e.g., liver microsomes) and in vivo models often arise from differential enzyme activity or compartmentalization. To address this:
- Use standardized metabolomic workflows (e.g., simultaneous tracking of tryptophan/tyrosine pathways) .
- Compare enzymatic oxidation rates in isolated systems versus whole-organism models. For example, agaritine metabolism studies revealed rapid conversion to 4-(hydroxymethyl)benzenediazonium ion, highlighting context-dependent stability .
Q. What strategies optimize the incorporation of this compound into peptide chains during SPPS?
Key considerations include:
- Side-chain protection : Boc-group protection minimizes undesired reactions during coupling .
- Coupling efficiency : Use N-hydroxysuccinimide (NHS) esters or carbodiimide activators (e.g., DCC) to enhance amino acid reactivity.
- Solvent compatibility : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and resin swelling.
Q. How do structural analogs (e.g., trifluoromethyl or nitro derivatives) influence the bioactivity of peptides containing this compound?
Substituents like trifluoromethyl groups (-CF₃) enhance hydrophobicity and metabolic resistance, while nitro groups (-NO₂) introduce polarity for hydrogen bonding. Systematic SAR studies require synthesizing analogs with varying chain lengths and substituent positions, followed by bioassays (e.g., receptor binding or enzymatic inhibition) .
Data Analysis and Reporting Guidelines
- Contradiction resolution : Document raw data, instrument parameters, and environmental conditions (e.g., temperature, pH) to identify variability sources .
- Metabolomic workflows : Reference databases like NIST Chemistry WebBook for spectral validation .
- Safety compliance : Adhere to OSHA HCS guidelines for spill management and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
